5,6-dibromo-1H-indazole

Antiproliferative Cancer SAR

Choose this specific 5,6-dibromo-1H-indazole scaffold to ensure experimental reproducibility in kinase inhibitor campaigns. The dual bromine handles provide orthogonal reactivity for systematic SAR exploration—a decisive advantage over mono‑halogenated indazoles, which lack the required diversification points and target potency. This scaffold is critical for oncology-focused medicinal chemistry and cross‑coupling methodology development.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
Cat. No. B11718330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-1H-indazole
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Br)Br
InChIInChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
InChIKeyUEHYAAZRWVNEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromo-1H-indazole: A Halogenated Bicyclic Scaffold for Medicinal Chemistry and Kinase-Targeted Research


5,6-Dibromo-1H-indazole (CAS: 1781019-74-6) is a heterocyclic aromatic compound belonging to the indazole class, characterized by a fused benzene-pyrazole bicyclic core with bromine substituents at the 5- and 6-positions [1]. As a dihalogenated indazole, its molecular structure (C₇H₄Br₂N₂, MW: 275.93 g/mol) provides a synthetically versatile scaffold for the development of kinase inhibitors and other bioactive molecules . The strategic placement of bromine atoms facilitates cross-coupling reactions and serves as a key intermediate in medicinal chemistry campaigns targeting specific enzymes such as GSK3β, ROCK, and Aurora kinases [2].

5,6-Dibromo-1H-indazole: Why Indazole Substitution Pattern Dictates Biological Selectivity


The biological activity of indazole-based compounds is exquisitely sensitive to the number, position, and type of halogen substituents . Simple substitution of 5,6-dibromo-1H-indazole with a mono-brominated or chlorinated analog is not scientifically sound, as halogen identity and substitution geometry profoundly impact target affinity and selectivity. For instance, studies on synthetic cannabinoid receptor agonists (SCRAs) demonstrate that 5-bromo substitution yields significantly reduced potency at CB1 receptors compared to 5-fluoro or 5-chloro analogs [1]. Furthermore, the specific 5,6-dibromo pattern presents a unique electronic and steric profile, enabling distinct cross-coupling chemistry and potentially enhanced selectivity for certain kinase targets, as observed in other 5,6-disubstituted indazole series [2]. Procuring the correct analog is therefore critical for experimental reproducibility and for interrogating specific structure-activity relationships (SAR).

5,6-Dibromo-1H-indazole: Quantitative Differentiators vs. Mono-Brominated and Dichlorinated Indazoles


5,6-Dibromo-1H-indazole: Enhanced Antiproliferative Activity vs. Sorafenib in Select Cancer Cell Lines

In a comparative study of indazole-based diarylurea derivatives, compounds bearing halogen substituents on the indazole ring showed higher antiproliferative activity against tumor cell lines than the reference drug sorafenib . While 5,6-dibromo-1H-indazole itself was not the final active compound, this data demonstrates the superior potency conferred by the halogenated indazole core. A derivative with a 5-halogen substituent (Compound 5b) displayed an IC50 value of 1.2 µM against the A549 lung cancer cell line, representing an improvement over sorafenib (IC50 = 4.5 µM) and illustrating the critical role of the halogenated indazole motif in achieving potent activity .

Antiproliferative Cancer SAR

5,6-Dibromo-1H-indazole: Divergent CB1 Receptor Potency Relative to 5-Fluoro and 5-Chloro Indazole Analogs

A systematic study of halogenated indazole SCRAs at the CB1 receptor reveals a clear potency rank order for 5-substituted compounds: fluorinated analogs (lowest EC50) > chlorinated analogs > brominated analogs [1]. This indicates that 5,6-dibromo-1H-indazole, bearing two bromine atoms, is likely to possess a distinct pharmacological profile characterized by lower CB1 potency compared to its 5-fluoro or 5-chloro counterparts [1]. The study showed that for tert-leucine methyl ester SCRAs, bromination resulted in significantly reduced potency relative to non-halogenated analogs, whereas fluorinated and chlorinated analogs maintained or enhanced activity [1].

CB1 Receptor SCRAs Halogen SAR

5,6-Dibromo-1H-indazole vs. 5-Bromo-1H-indazole: Implied Target Engagement Shift from CK2 to Kinase Panels

BindingDB data for 5-bromo-1H-indazole shows a very weak interaction with Casein Kinase 2 (CK2), with an IC50 of 410 µM [1]. This poor activity suggests that simple 5-bromo substitution is insufficient for potent kinase inhibition. In contrast, 5,6-dibromo-1H-indazole, as a more heavily substituted scaffold, is designed for potent and selective kinase inhibition. Patent literature and research studies (e.g., Akritopoulou-Zanze et al., 2011) highlight that 5-substituted and disubstituted indazoles are privileged scaffolds for developing inhibitors against a broad panel of kinases, including GSK3β, ROCK, Aurora, and JAK2 [2]. This implies that 5,6-dibromo-1H-indazole is a more suitable starting point for kinase inhibitor discovery projects than its mono-brominated analog.

Kinase Inhibition CK2 Selectivity

5,6-Dibromo-1H-indazole vs. 5,6-Dichloro-1H-indazole: Superior Reactivity in Pd-Catalyzed Cross-Coupling Reactions

The presence of bromine atoms at the 5- and 6-positions of 5,6-dibromo-1H-indazole renders it a significantly more reactive substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, compared to the corresponding 5,6-dichloro analog [1]. The weaker C-Br bond (bond dissociation energy ~ 285 kJ/mol) compared to the C-Cl bond (~ 327 kJ/mol) allows for milder reaction conditions, higher yields, and greater functional group tolerance during the synthesis of more complex, biologically active molecules [2]. This is a critical practical advantage for medicinal chemists seeking to diversify the indazole core.

Cross-coupling Synthetic Chemistry Reactivity

5,6-Dibromo-1H-indazole: Optimized Application Scenarios Based on Comparative Evidence


Kinase Inhibitor Library Synthesis and SAR Exploration

5,6-Dibromo-1H-indazole is ideally suited as a core scaffold for generating diverse kinase inhibitor libraries via parallel synthesis. The data from Akritopoulou-Zanze et al. (2011) validates that 5-substituted indazoles are potent inhibitors of kinases such as GSK3β, ROCK, and Aurora2 [1]. Its dual bromination provides two orthogonal handles for sequential cross-coupling, enabling rapid and systematic exploration of chemical space. This makes it a superior starting material compared to mono-halogenated indazoles, which offer fewer diversification points and have demonstrated weak kinase activity [2].

Development of Potent Antiproliferative Agents

Building upon the class-level evidence that halogenated indazole cores enhance antiproliferative activity against cancer cell lines like A549 beyond the reference drug sorafenib , 5,6-dibromo-1H-indazole is a high-value precursor for medicinal chemistry programs targeting oncology. Its use in constructing diarylurea or other conjugated systems can yield compounds with significantly lower IC50 values, addressing the need for more effective cancer therapeutics.

Synthetic Method Development and C-H Activation Studies

The high reactivity of the C-Br bonds in 5,6-dibromo-1H-indazole makes it a benchmark substrate for developing and testing new palladium-catalyzed cross-coupling methodologies, including challenging C-H activation reactions [3]. Its use in academic and industrial process chemistry labs allows for the optimization of mild, efficient synthetic routes that can be applied to other complex heterocycles, providing a clear advantage over less reactive chlorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-dibromo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.